molecular formula C11H14F2O B7939661 1-(3,4-Difluorophenyl)-2-pentanol

1-(3,4-Difluorophenyl)-2-pentanol

Cat. No.: B7939661
M. Wt: 200.22 g/mol
InChI Key: KLYINYNDMSXADA-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-pentanol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentanol chain

Properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYINYNDMSXADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-pentanol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalytic methods, such as employing ketoreductases, has also been explored to achieve enantioselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted phenyl derivatives .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-pentanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-pentanol
  • 1-(3,4-Difluorophenyl)-3-pentanol
  • 1-(3,4-Difluorophenyl)-2-butanol

Comparison: 1-(3,4-Difluorophenyl)-2-pentanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for targeted applications .

Biological Activity

1-(3,4-Difluorophenyl)-2-pentanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors. For instance, compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and microbial infections.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, likely due to its ability to penetrate cell membranes effectively. Its difluorophenyl moiety enhances membrane interaction, which is crucial for antimicrobial efficacy.
  • Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. The unique fluorination pattern may confer specific inhibitory effects on tumor growth and metastasis.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparison with structurally related compounds is essential. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-Fluorophenyl)-2-pentanolFluorine substitution at position 3Moderate antimicrobial activity
1-(4-Fluorophenyl)-2-pentanolFluorine on para positionLower cytotoxicity compared to analogs
1-(2,4-Difluorophenyl)-2-pentanolTwo fluorines at different positionsIncreased biological activity
1-(3-Chlorophenyl)-2-pentanolChlorine instead of fluorineDifferent reactivity profiles

This comparative analysis highlights how variations in substituents can significantly influence biological activity.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism involved disruption of bacterial cell membranes due to enhanced lipophilicity from fluorination.
  • Anticancer Research : Another research effort focused on the anticancer properties of similar fluorinated compounds. Results indicated that these compounds could inhibit specific cancer cell lines by inducing apoptosis through modulation of apoptotic pathways .

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